molecular formula C12H14BrClN4O2S B7123913 5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole

5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole

Cat. No.: B7123913
M. Wt: 393.69 g/mol
InChI Key: XSAXVXHXQBMIGO-UHFFFAOYSA-N
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Description

5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring, a sulfonylmethyl group, and a bromo-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Bromo-Chlorophenyl Intermediate: The initial step involves the bromination and chlorination of a phenyl ring to obtain 4-bromo-3-chlorophenyl.

    Sulfonylation: The bromo-chlorophenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonylmethyl group.

    Tetrazole Formation: The final step involves the cyclization of the sulfonylmethyl intermediate with sodium azide under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonylmethyl group can be oxidized or reduced under specific conditions.

    Cyclization: The tetrazole ring can participate in cyclization reactions with other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can modify the sulfonylmethyl group.

Scientific Research Applications

5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole involves its interaction with specific molecular targets. The sulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, while the tetrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole is unique due to the combination of its sulfonylmethyl and tetrazole functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[(4-bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN4O2S/c1-12(2,3)18-16-11(15-17-18)7-21(19,20)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAXVXHXQBMIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CS(=O)(=O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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